Hydrogen-Bond Acceptor Capacity: Triazolo[4,5-b]pyrazine vs. Imidazo[4,5-b]pyrazine Core
The 2H-[1,2,3]triazolo[4,5-b]pyrazine scaffold provides four hydrogen-bond acceptor (HBA) sites owing to five nitrogen atoms, compared to only three HBA sites in the direct structural analog 1H-imidazo[4,5-b]pyrazine, in which the triazole N3 is replaced by a CH group [1]. This additional acceptor site occupies a distinct spatial position that alters the geometric complementarity with kinase hinge residues, a feature exploited in the design of c-Met inhibitors that derive selectivity from specific bidentate or tridentate H-bond networks with Met1160 and Asp1222 [2].
| Evidence Dimension | Hydrogen-bond acceptor count (computed) |
|---|---|
| Target Compound Data | 4 HBA (PubChem computed; TPSA 67.4 Ų) |
| Comparator Or Baseline | 1H-Imidazo[4,5-b]pyrazine (CAS 273-94-9): 3 HBA (XLogP3 = 0) |
| Quantified Difference | +1 HBA (33% increase); TPSA differential not available for comparator |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, Cactvs descriptors) |
Why This Matters
The additional H-bond acceptor directly impacts kinase selectivity design space; procurement of the correct core scaffold predetermines available hinge-binding pharmacophore geometry.
- [1] PubChem. 2H-[1,2,3]Triazolo[4,5-b]pyrazine (CID 18921285). H-Bond Acceptor Count: 4; TPSA: 67.4 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/triazolopyrazine (accessed 2026-05-10). View Source
- [2] Dong M, Ren Y, Gao X. Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations. Bioorg Med Chem Lett. 2015;25(19):4118–4126. doi:10.1016/j.bmcl.2015.08.025. View Source
